Cas no 80-18-2 (Methyl benzenesulfonate)

Methyl benzenesulfonate is an organic sulfonate ester with the chemical formula C₇H₈O₃S. It is commonly used as an alkylating agent in organic synthesis, particularly for introducing methyl groups into nucleophilic substrates. The compound exhibits high reactivity due to the electron-withdrawing nature of the sulfonate group, facilitating efficient methylation reactions. Its stability under controlled conditions and compatibility with various solvents make it a versatile reagent in laboratory and industrial applications. Methyl benzenesulfonate is also employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Proper handling is essential, as it is moisture-sensitive and may pose irritant properties. Storage in a cool, dry environment is recommended to maintain its efficacy.
Methyl benzenesulfonate structure
Methyl benzenesulfonate structure
Product Name:Methyl benzenesulfonate
CAS No:80-18-2
MF:C7H8O3S
MW:172.201621055603
MDL:MFCD00014737
CID:34204
PubChem ID:6630
Update Time:2026-03-02

Methyl benzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • Methyl benzenesulfonate
    • Benzenesulfonic acid methyl ester
    • Methyl Benzenesulfon
    • benzenesulphonic acid methyl ester
    • EINECS 201-256-8
    • methyl benzene-sulfonate
    • methyl benzenesulphonate
    • Methyl toluene-p-sulfonate
    • CS-0020960
    • B0033
    • E76340
    • Methyl ester of benzenesulphonic acid
    • NSC 06624
    • Z45457929
    • FT-0622649
    • EN300-15725
    • BRN 0908448
    • Q18500364
    • AKOS000120218
    • Methyl besylate
    • MFCD00014737
    • Methyl Benzenesulphonate; Atracurium Besilate Imp. J (EP); Atracurium Imp. J (EP); Atracurium Besilate Impurity J; Atracurium Impurity J
    • methylbenzene sulfonate
    • J-522589
    • A839862
    • METHYL BENZENE SULFONATE
    • LS-32007
    • 4-11-00-00029 (Beilstein Handbook Reference)
    • Benzenesulfonic acid methyl
    • NSC3214
    • DTXSID5052549
    • NSC-3214
    • methylbenzenesulfonate
    • 80-18-2
    • AI3-06624
    • NSC 3214
    • PS-10679
    • Benzolsulfonsauremethylester
    • BCP22900
    • SCHEMBL94530
    • Benzenesulfonic acid, methyl ester
    • CCRIS 9156
    • UNII-69X50842RM
    • 20ND3-5
    • 69X50842RM
    • methylbenzensulfonat-
    • NS00038064
    • Atracurium Besilate Imp. J (EP): Methyl Benzenesulphonate
    • DTXCID6031122
    • 20ND35
    • MDL: MFCD00014737
    • Inchi: 1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3
    • InChI Key: CZXGXYBOQYQXQD-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC=CC=1)(OC)=O
    • BRN: 908448

Computed Properties

  • Exact Mass: 172.01900
  • Monoisotopic Mass: 172.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.3
  • Melting Point: -4 ºC
  • Boiling Point: 280°C(lit.)
  • Flash Point: 143 ºC
  • Refractive Index: 1.514-1.516
  • Water Partition Coefficient: Miscible with chloroform, methanol, ethanol and ether. Immiscible with water.
  • PSA: 51.75000
  • LogP: 2.10250
  • Solubility: Soluble in alcohol, ether and chloroform, slightly soluble in water. Decompose in water, acid, alkali and ethanol

Methyl benzenesulfonate Security Information

Methyl benzenesulfonate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl benzenesulfonate Pricemore >>

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Methyl benzenesulfonate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Toluene ;  5 min, 120 °C
Reference
Direct Synthesis of Sulfonates of Alcohol, Oxyma-O-sulfonates and Oxime-O-sulfonates under Microwave Irradiation
Chandra, Jyoti; et al, ChemistrySelect, 2017, 2(27), 8471-8477

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Cuprous iodide Solvents: Dichloromethane ,  Water ;  4 h, rt
Reference
Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols
Luu, Truong Giang; et al, RSC Advances, 2022, 12(27), 17499-17504

Production Method 3

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride ,  Oxygen Solvents: Methanol ;  10 h, rt
Reference
Electrochemical synthesis of sulfinic esters from alcohols and thiophenols
He, Yang; et al, Tetrahedron Letters, 2020, 61(12),

Production Method 4

Reaction Conditions
Reference
The reactions of trialkyl(alkoxy)stannane with sulfonyl, sulfinyl, and sulfenyl chlorides
Kozuka, Seizi; et al, Memoirs of the Faculty of Engineering, 1978, 19, 181-3

Production Method 5

Reaction Conditions
1.1 Reagents: Lead dioxide Solvents: Dichloromethane
2.1 -
Reference
Mesylhydroxylamines. VI. Oxidation of N-mesylhydroxylamines - vibrational spectra and crystal structure of 1,2-dimesyl-1,2-dimethoxyhydrazine
Brink, Klaus; et al, Chemische Berichte, 1985, 118(2), 564-73

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Benzene
Reference
Preparation and photolysis of diaryl esters of acetylenedicarboxylic acid
Alvaro, Mercedes; et al, Tetrahedron, 1992, 48(16), 3437-44

Production Method 7

Reaction Conditions
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Benzene
Reference
Preparation and photolysis of diaryl esters of acetylenedicarboxylic acid
Alvaro, Mercedes; et al, Tetrahedron, 1992, 48(16), 3437-44

Production Method 8

Reaction Conditions
Reference
The reactions of trialkyl(alkoxy)stannane with sulfonyl, sulfinyl, and sulfenyl chlorides
Kozuka, Seizi; et al, Memoirs of the Faculty of Engineering, 1978, 19, 181-3

Production Method 9

Reaction Conditions
1.1 Catalysts: Cesium fluoride (celite-supported) ;  1.5 h, 50 °C
Reference
CsF-Celite as an efficient heterogeneous catalyst for sulfonylation and desulfonylation of heteroatoms
Tamaddon, Fatemeh; et al, Catalysis Communications, 2011, 12(15), 1477-1482

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Copper bromide (CuBr2) Solvents: Dichloromethane ;  12 h, rt
Reference
Copper-Catalyzed Multicomponent Reaction of DABCO·(SO2)2, Alcohols, and Aryl Diazoniums for the Synthesis of Sulfonic Esters
Wang, Yang; et al, Journal of Organic Chemistry, 2018, 83(8), 4674-4680

Production Method 11

Reaction Conditions
1.1 8 h, 95 °C
Reference
A simple method for the synthesis of sulfonic esters
Bhatthula, Bharath Kumar Goud; et al, Synthetic Communications, 2020, 50(20), 3133-3148

Production Method 12

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride ,  Oxygen Solvents: Methanol ;  10 h, rt
Reference
Electrochemical synthesis of sulfinic esters from alcohols and thiophenols
He, Yang; et al, ChemRxiv, 2019, 1, 1-13

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  2 min, rt
1.2 4 h, rt
Reference
O-Methylation of carboxylic acids with streptozotocin
Zeng, Li-Yan; et al, Organic & Biomolecular Chemistry, 2022, 20(26), 5230-5233

Production Method 14

Reaction Conditions
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Methanol
Reference
Multistep oxidations of the unsymmetrical disulfide and thiolsulfinates: New evidence for the formation of the thionitrite and the sulfinyl derivatives as the intermediates
Oae, Shigeru; et al, Chemistry Letters, 1978, (3), 279-80

Production Method 15

Reaction Conditions
Reference
Mesylhydroxylamines. VI. Oxidation of N-mesylhydroxylamines - vibrational spectra and crystal structure of 1,2-dimesyl-1,2-dimethoxyhydrazine
Brink, Klaus; et al, Chemische Berichte, 1985, 118(2), 564-73

Methyl benzenesulfonate Raw materials

Methyl benzenesulfonate Preparation Products

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Methyl benzenesulfonate Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Methyl benzenesulfonate

Introduction to Methyl benzenesulfonate (CAS No. 80-18-2)

Methyl benzenesulfonate, with the chemical formula C₇H₈O₃S and a CAS number of 80-18-2, is a significant compound in the field of organic chemistry and industrial applications. This compound, also known as methyl benzene sulfonate, is widely recognized for its versatile utility in various chemical processes and formulations. Its molecular structure, characterized by a benzene ring sulfonated at one position and methylated at another, contributes to its unique chemical properties and reactivity.

The synthesis of methyl benzenesulfonate typically involves the reaction of benzenesulfonyl chloride with methanol in the presence of a base catalyst. This process highlights the compound's role as an intermediate in the production of more complex organic molecules. The reaction conditions, including temperature and solvent choice, are carefully optimized to ensure high yield and purity, which are critical for industrial-scale applications.

In recent years, methyl benzenesulfonate has garnered attention in the pharmaceutical industry due to its potential applications as a precursor in drug synthesis. Researchers have been exploring its utility in the development of novel therapeutic agents, where its sulfonate group can enhance drug solubility and bioavailability. For instance, studies have shown promising results in using methyl benzenesulfonate derivatives as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The ability to modify its structure allows for tailored pharmacological properties, making it a valuable asset in medicinal chemistry.

Beyond pharmaceuticals, methyl benzenesulfonate finds extensive use in the manufacturing of dyes, fragrances, and polymers. Its sulfonate group imparts water solubility and stability, which are essential characteristics for these applications. In dye production, it serves as a coupling agent that enhances color fastness and brightness. Similarly, in polymer chemistry, it acts as a monomer or additive that improves material properties such as flexibility and thermal resistance.

The environmental impact of methyl benzenesulfonate is another area of interest. While it is not classified as a hazardous substance, its persistence in water ecosystems necessitates careful handling and disposal practices. Recent research has focused on developing biodegradable derivatives to mitigate environmental concerns. These derivatives maintain the desirable chemical properties of methyl benzenesulfonate while reducing ecological footprints.

Advances in green chemistry have also led to innovative synthetic routes for producing methyl benzenesulfonate with minimal waste generation. Catalytic processes using heterogeneous catalysts have been particularly effective in improving reaction efficiency and selectivity. Such methods align with the growing demand for sustainable industrial practices, ensuring that the production of this compound remains environmentally responsible.

The role of computational chemistry in understanding the behavior of methyl benzenesulfonate cannot be overstated. Molecular modeling techniques have enabled researchers to predict its interactions with other molecules, providing insights into its potential applications in drug design and material science. These computational approaches complement experimental studies by offering rapid and cost-effective solutions for optimizing chemical processes.

In conclusion, methyl benzenesulfonate (CAS No. 80-18-2) is a multifaceted compound with broad applications across multiple industries. Its unique chemical properties make it indispensable in pharmaceuticals, dyes, fragrances, and polymers. As research continues to uncover new uses and sustainable production methods, this compound will undoubtedly remain a key player in the chemical industry.

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Jiangsu Xinsu New Materials Co., Ltd
(CAS:80-18-2)
SFD630
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Suzhou Senfeida Chemical Co., Ltd
(CAS:80-18-2)Methyl benzenesulfonate
sfd1989
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